- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Cas no 91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride)

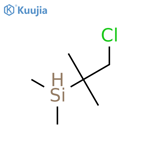

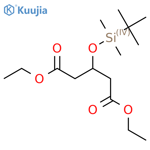

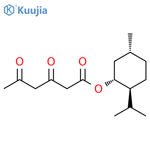

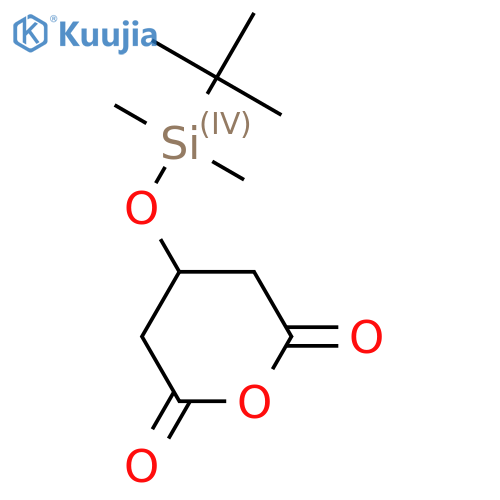

91424-40-7 structure

Nome del prodotto:3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

Numero CAS:91424-40-7

MF:C11H20O4Si

MW:244.35960483551

MDL:MFCD00075235

CID:61516

PubChem ID:24860968

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride

- 3-(t-BUTYLDIMETHYLSILOXY)GLUTARIC ANHYDRIDE

- 3-[(Tert-Butyldimethylsilyl)oxy] Pentanedioic Anhydride

- 3-[(tert-Butyldimethylsilyl)oxy]glutaric anhydride

- 4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione

- Rosuvastatin J-3

- : 3-(tert-Butyldimethylsilyloxy)glutaric anhydride

- 2H-Pyran-2,6(3H)-dione,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]dihydro-

- 3-[(tert-Butyldimethylsilyl)oxy]glutaricanhydride

- 4-((tert-Butyldimethylsilyl)oxy)dihydro-2H-pyran-2,6(3H)-dione

- 3-(tert-butyldimethylsilyloxy)glutaric anhydride,

- 4-(tert-butyldimethylsilyloxy)dihydro-2H-pyran-2,6(3H)-dione

- 4-[(tert-butyldimethylsilyl)oxy]oxane-2,6-dione

- C11H20O4Si

- RXAJGRHLLRGVSB-UHFFFAOYSA-N

- BCP10931

- AK

- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione (ACI)

- 91424-40-7

- 3-(tert-Butyldimethylsilyloxy)glutaricanhydride

- DTXSID40399829

- O11057

- 3-(tert-butyldimethylsiloxy)glutaric anhydride

- SY017618

- 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride

- AKOS015900599

- CS-W012734

- 3-[(tert-Butyldimethyl silyl)oxy]glutaric anhydride

- MFCD00075235

- GS-3347

- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, 99%

- AC-769

- SCHEMBL1295672

- 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

-

- MDL: MFCD00075235

- Inchi: 1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3

- Chiave InChI: RXAJGRHLLRGVSB-UHFFFAOYSA-N

- Sorrisi: O=C1CC(O[Si](C(C)(C)C)(C)C)CC(=O)O1

Proprietà calcolate

- Massa esatta: 244.11300

- Massa monoisotopica: 244.113

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 16

- Conta legami ruotabili: 3

- Complessità: 288

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: 3

- XLogP3: niente

- Superficie polare topologica: 52.6

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.03

- Punto di fusione: 79-81 °C (lit.)

- Punto di ebollizione: 302.4°C at 760 mmHg

- Punto di infiammabilità: >113°(235°F)

- Indice di rifrazione: 1.4510

- PSA: 52.60000

- LogP: 2.24040

- Sensibilità: Moisture Sensitive

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S37/39

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:2-8°C

- Frasi di rischio:R36/37/38

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Dati doganali

- CODICE SA:2931900090

- Dati doganali:

Codice doganale cinese:

2931900090Panoramica:

293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

Riassunto:

2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-1g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 98% | 1g |

¥91.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-100g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 98% | 100g |

¥4673.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1044979-10g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 99% | 10g |

$160 | 2023-09-02 | |

| eNovation Chemicals LLC | D381150-25g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 97% | 25g |

$415 | 2024-05-24 | |

| TRC | B692130-5g |

3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |

91424-40-7 | 5g |

$ 205.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D488350-25g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 97% | 25g |

$200 | 2024-06-05 | |

| eNovation Chemicals LLC | D381150-5g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 97% | 5g |

$180 | 2024-05-24 | |

| abcr | AB336751-25 g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride; . |

91424-40-7 | 25 g |

€244.00 | 2023-07-19 | ||

| Ambeed | A208658-1g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 98% | 1g |

$17.0 | 2025-02-22 | |

| TRC | B692130-25g |

3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |

91424-40-7 | 25g |

$ 430.00 | 2022-06-06 |

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Axial preference of bulky group- and electron-withdrawing group-substituted oxygen atom on the chair-type-cyclohexanone, -glutaric anhydride, and -glutarimide, Chemistry Letters, 1990, (9), 1503-6

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Toluene ; overnight, reflux

2.1 -

3.1 -

2.1 -

3.1 -

Riferimento

- A Practical Synthesis of Rosuvastatin and Other Statin Intermediates, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Imidazole Solvents: Xylene ; rt → 70 °C

1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt

2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt

2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt

2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt

2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

Riferimento

- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 38 h, rt

1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux

1.3 Reagents: Water

1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux

1.3 Reagents: Water

Riferimento

- Toward the total synthesis of lophotoxin - New methodologies and synthetic strategies, Canadian Journal of Chemistry, 2006, 84(10), 1226-1241

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

Riferimento

- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Acetic anhydride ; 3 h, 0 °C

2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

Riferimento

- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Synthesis of GABOB and GABOB-based chiral units possessing distinct protecting groups, European Journal of Organic Chemistry, 2014, 2014(3), 631-638

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

Riferimento

- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

Riferimento

- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt

1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

Riferimento

- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

Metodo di produzione 12

Condizioni di reazione

Riferimento

- A Practical Synthesis of Rosuvastatin and Other Statin Intermediates, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Raw materials

- 3-(tert-Butyldimethylsilyl)oxypentanedioic Acid Diethyl Ester

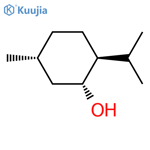

- DL-Menthol

- tert-butyl(chloro)dimethylsilane

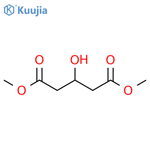

- 1,5-dimethyl 3-hydroxypentanedioate

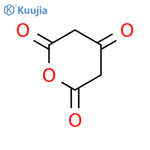

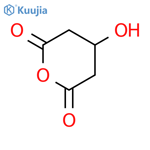

- 2H-Pyran-2,6(3H)-dione, dihydro-4-hydroxy-

- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 3,5-dioxohexanoate

- 2H-Pyran-2,4,6(3H,5H)-trione

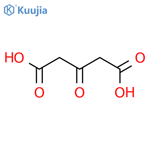

- 1,3-Acetonedicarboxylic acid

- Methyl 3,5-dioxohexanoate

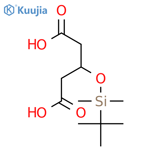

- 3-(tert-Butyldimethylsilyloxy)glutaric Acid

- Pentanedioic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, dimethylester

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Preparation Products

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Letteratura correlata

-

Kareem Khoury,Grzegorz M. Popowicz,Tad A. Holak,Alexander D?mling Med. Chem. Commun. 2011 2 246

-

Thomas Murray Fyles,Horace Luong Org. Biomol. Chem. 2009 7 725

91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride) Prodotti correlati

- 2097978-10-2(1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one)

- 2228472-46-4(1-1-(1-methylpiperidin-4-yl)cyclopropylethan-1-one)

- 2002748-73-2(1-methyl-5-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazole-4-carboxylic acid)

- 536-32-3(4-Isopropylsalicylaldehyde)

- 2380813-38-5(3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidin-2-yl]prop-2-ynoic acid)

- 1871996-44-9(3-Hydroxy-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]propanoic acid)

- 921786-51-8(2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-chlorophenyl)acetamide)

- 154057-26-8((2-bromo-5-nitrophenyl)hydrazine hydrochloride)

- 1806054-98-7(5-(Difluoromethyl)-2,4-dimethoxypyridine-3-sulfonyl chloride)

- 2004066-15-1(Ethyl 2-amino-3-(methylsulfanyl)butanoate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:91424-40-7)3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:91424-40-7)3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

Purezza:99%

Quantità:25g

Prezzo ($):159.0